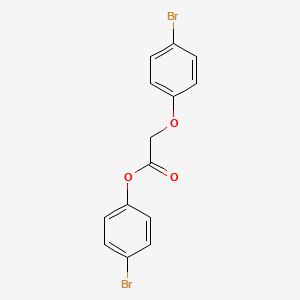

4-Bromophenyl 2-(4-bromophenoxy)acetate

Description

4-Bromophenyl 2-(4-bromophenoxy)acetate is a brominated aromatic ester featuring two 4-bromophenyl groups connected via an acetoxy linker. Brominated aromatic esters are widely utilized as intermediates in drug development due to their reactivity and ability to participate in cross-coupling reactions. For instance, methyl 2-(4-bromophenyl)acetate is a regulatory-compliant reference material critical for drug applications , while tert-butyl 2-(4-bromophenyl)acetate is employed in synthesizing glucagon receptor antagonists . The dual bromine substituents in this compound likely enhance its electrophilicity and stability, making it a versatile building block for functionalized molecules.

Properties

Molecular Formula |

C14H10Br2O3 |

|---|---|

Molecular Weight |

386.03 g/mol |

IUPAC Name |

(4-bromophenyl) 2-(4-bromophenoxy)acetate |

InChI |

InChI=1S/C14H10Br2O3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |

InChI Key |

KDJNSUIYZKOUOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with 4-bromophenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms on the phenyl rings can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 4-bromophenylacetic acid.

Oxidation and Reduction: The phenyl rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl esters and corresponding nucleophiles.

Ester Hydrolysis: 4-Bromophenol and 4-bromophenylacetic acid.

Oxidation and Reduction: Quinones and cyclohexane derivatives.

Scientific Research Applications

4-Bromophenyl 2-(4-bromophenoxy)acetate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-bromophenyl 2-(4-bromophenoxy)acetate with key analogs, emphasizing molecular features, properties, and applications:

Key Research Findings

Electronic Effects : Bromine's electron-withdrawing nature enhances the electrophilicity of the ester group, facilitating nucleophilic substitutions. For example, methyl 2-(4-bromophenyl)acetate undergoes hydrolysis to yield hydrazides for antimicrobial oxadiazole synthesis .

Steric and Solubility Considerations: Bulky substituents like tert-butyl (MW 271.15) reduce reactivity in sterically hindered environments but improve solubility in non-polar media . Conversely, alkenyl chains (e.g., hex-5-en-1-yl) increase lipophilicity, aiding membrane permeability in drug candidates .

Biological Activity: Analogs with halogen substitutions (Cl, F) exhibit varied bioactivity. 4-Bromophenyl 2-(4-chlorophenoxy)acetate may show fungicidal properties akin to phenoxyacetic acid derivatives , while fluorine-containing analogs could enhance metabolic stability .

Synthetic Accessibility: Methyl and ethyl esters are synthesized via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) with yields >99% . In contrast, tert-butyl esters require alkylation under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.